molecular formula C₅¹³C₅H₁₃N₅O₃ B1157560 2'-Deoxyadenosine-1',2',3',4',5'-13C5

2'-Deoxyadenosine-1',2',3',4',5'-13C5

Cat. No.: B1157560
M. Wt: 256.21
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Description

Significance of Isotopic Tracers in Biochemical Pathway Elucidation and Mechanistic Investigations

Isotopic tracers are fundamental to the elucidation of complex biochemical pathways and the investigation of enzymatic mechanisms. By introducing a labeled precursor into a biological system, researchers can follow its metabolic fate, identifying the series of enzymatic reactions it undergoes and the resulting metabolic products. nih.gov This approach has been pivotal in mapping out central metabolic routes such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the tricarboxylic acid (TCA) cycle. nih.gov

In the context of nucleosides, stable isotope labeling allows for the direct observation of DNA and RNA synthesis, repair, and degradation. For instance, by feeding cells with ¹³C-labeled nucleosides, scientists can monitor the incorporation of these building blocks into newly synthesized nucleic acids, providing insights into DNA replication and transcription rates. Furthermore, mechanistic studies of enzymes that interact with DNA, such as polymerases and repair enzymes, are greatly enhanced by the use of labeled substrates. These tracers can help to identify enzyme-substrate complexes, characterize reaction intermediates, and determine the kinetics of enzymatic processes. rsc.org

A notable example is the use of stable isotope-labeled deoxynucleosides to trace DNA modifications, such as N6-methyladenine, which is an important epigenetic mark. By using [¹⁵N₅]-2'-deoxyadenosine, researchers have been able to develop a method to monitor this modification in human cells. nih.govacs.org

Rationale for ¹³C Enrichment in Deoxyadenosine (B7792050) and its Ribose Moiety

The choice of ¹³C as an isotopic label for deoxyadenosine, and specifically for its ribose moiety, is driven by several key advantages, primarily related to its utility in NMR spectroscopy and mass spectrometry.

In NMR spectroscopy , the ¹³C nucleus is NMR-active, meaning it can be directly observed. Uniformly labeling the five carbons of the ribose ring in 2'-deoxyadenosine (B1664071) (creating 2'-Deoxyadenosine-1',2',3',4',5'-13C5) provides a powerful tool for structural and dynamic studies of DNA. This labeling strategy helps to overcome the significant challenge of resonance overlap in the NMR spectra of nucleic acids, where the limited number of different building blocks leads to crowded and difficult-to-interpret spectra. ru.nl The ¹³C labels provide additional spectral dispersion, allowing for the unambiguous assignment of signals to specific atoms within the DNA structure. oup.com This is crucial for determining the three-dimensional structure of DNA and for studying its conformational changes upon binding to proteins or other molecules. nih.gov Specifically labeling the ribose moiety provides detailed information about the sugar pucker, which is a key determinant of DNA helical structure. nih.gov

In mass spectrometry , the increased mass of the ¹³C-labeled deoxyadenosine allows for its clear differentiation from its unlabeled counterpart. This is the foundation of Stable Isotope Resolved Metabolomics (SIRM), a powerful technique for tracing metabolic pathways. nih.gov By quantifying the ratio of labeled to unlabeled metabolites, researchers can determine the flux through different metabolic pathways. The five-carbon label in this compound provides a distinct mass shift, making it an excellent tracer for studying nucleotide metabolism and DNA synthesis.

Overview of Research Paradigms Utilizing Isotopically Labeled Nucleosides in Contemporary Biology

The application of isotopically labeled nucleosides, such as this compound, has given rise to several powerful research paradigms in modern biology.

One major paradigm is Structural Biology via NMR Spectroscopy . The site-specific or uniform incorporation of ¹³C-labeled nucleosides into DNA and RNA molecules enables the determination of their high-resolution three-dimensional structures in solution. oup.com This approach is not limited to the nucleic acids themselves but is also instrumental in studying their interactions with proteins and other ligands, providing critical insights into the molecular basis of gene regulation, DNA replication, and repair. nih.govwustl.edu

Another significant paradigm is Metabolic Flux Analysis using Mass Spectrometry . By introducing ¹³C-labeled nucleosides into cells or organisms and analyzing the distribution of the label in various metabolites over time, researchers can quantify the rates of metabolic pathways. nih.gov This has been particularly valuable in understanding how metabolic pathways are altered in diseases like cancer and in identifying potential drug targets. nih.gov

A third paradigm is the study of DNA Damage and Repair . Stable isotope labeling, in conjunction with mass spectrometry, provides a highly sensitive and specific method for quantifying DNA adducts—chemical modifications to DNA that can be caused by environmental mutagens or endogenous metabolic processes. acs.org This allows for a more accurate assessment of the risks associated with exposure to carcinogens and for studying the mechanisms of DNA repair pathways.

Finally, the use of isotopically labeled nucleosides is central to Epigenetics and Epitranscriptomics . The ability to trace the metabolic origins of atoms in modified nucleosides, such as methylated bases in DNA and RNA, is shedding light on the dynamic regulation of the epigenome and epitranscriptome and their roles in health and disease. nih.govacs.org

Chemical Compound Information

Compound Name
This compound
2'-Deoxyadenosine
[¹⁵N₅]-2'-deoxyadenosine
N6-methyladenine
Deuterium
Carbon-13
Nitrogen-15
Carbon-12

Research Findings on Labeled Deoxyadenosine

Research AreaKey FindingsAnalytical Technique(s)
DNA Structure and Dynamics ¹³C labeling of the ribose moiety allows for detailed analysis of sugar pucker and DNA conformation. nih.govNMR Spectroscopy
Metabolic Tracing [¹⁵N₅]-2'-deoxyadenosine can be used to trace the metabolic pathways of DNA modifications like N6-methyladenine. nih.govacs.orgMass Spectrometry
Protein-DNA Interactions ¹³C and ¹⁵N labeled RNA is essential for studying the association of RNA with proteins. wustl.eduNMR Spectroscopy
Biochemical Pathway Elucidation Stable isotope tracers are vital for mapping the conversion of substrates to products in metabolic pathways. nih.govMass Spectrometry

Properties

Molecular Formula

C₅¹³C₅H₁₃N₅O₃

Molecular Weight

256.21

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation Strategies for 2 Deoxyadenosine 1 ,2 ,3 ,4 ,5 13c5

Precursor Synthesis and Stereospecific Isotope Enrichment Protocols

The synthesis of 2'-Deoxyadenosine-1',2',3',4',5'-13C5 fundamentally begins with the preparation of an isotopically enriched precursor for the deoxyribose sugar moiety. The most common precursor is D-ribose, which must be labeled with carbon-13 at all five carbon positions.

Chemo-enzymatic methods are frequently employed to produce various 13C-labeled isotopomers of D-ribose. nih.gov These strategies offer high yields and stereospecificity. Often, the synthesis starts from simpler, commercially available 13C-labeled materials. For instance, uniformly labeled D-[U-13C6]glucose can be converted enzymatically into the required labeled ribose.

A key challenge is maintaining the specific stereochemistry of the sugar throughout the synthesis. Stereospecific isotope enrichment protocols are designed to control the configuration at each chiral center. One documented chemical approach involves the Wittig reaction to introduce a 13C label at the 5-position of a pentose (B10789219), followed by a highly diastereoselective osmium dihydroxylation to control the stereochemistry. nih.gov While this specific example targets the C5 position, similar principles of stereocontrolled reactions are applied to build the fully labeled pentose ring from smaller 13C-labeled synthons. The goal is to produce D-[1,2,3,4,5-13C5]ribose or a suitable derivative ready for coupling with the adenine (B156593) base.

Chemo-Enzymatic and Chemical Derivatization for 13C5 Incorporation into the Deoxyribose Ring

Once the 13C5-labeled ribose precursor is obtained, it must be converted into a deoxyribose and coupled to the adenine nucleobase. Chemo-enzymatic strategies are particularly effective for this transformation, offering high efficiency and stereochemical purity. researchgate.net

A prevalent method involves enzymatic trans-N-glycosylation. researchgate.netchemicalbook.com This process typically uses a two-step, one-pot reaction catalyzed by specific enzymes. researchgate.netchemicalbook.com The enzymes facilitate the transfer of the deoxyribose moiety from a donor nucleoside to the acceptor base, in this case, adenine. The process can be summarized as follows:

Phosphorolysis: An enzyme like thymidine (B127349) phosphorylase (TP) catalyzes the cleavage of a deoxyribonucleoside (e.g., thymidine) to yield deoxyribose-1-phosphate and the free base (thymine). researchgate.net

Transglycosylation: A second enzyme, purine (B94841) nucleoside phosphorylase (PNP), then catalyzes the reaction between the generated deoxyribose-1-phosphate and the target purine base (adenine) to form the desired 2'-deoxyadenosine (B1664071). researchgate.net

To produce this compound, a 13C5-labeled deoxyribose-1-phosphate donor is required. This is typically generated from the 13C5-ribose precursor through a series of chemical and/or enzymatic steps. This enzymatic coupling is highly stereospecific, yielding the correct β-anomer of the nucleoside. researchgate.net This method avoids many of the protection and deprotection steps common in purely chemical syntheses, often resulting in higher yields. researchgate.net

Purification and Spectroscopic Characterization of Isotopically Labeled this compound Preparations

Following synthesis, the crude reaction mixture contains the target compound, unreacted starting materials, enzymes, and byproducts. A multi-step purification process is therefore essential to isolate this compound with high chemical purity.

High-Performance Liquid Chromatography (HPLC) is the primary technique for purification. silantes.comnih.govnih.gov Reversed-phase HPLC columns are typically used, separating compounds based on their hydrophobicity. nih.gov A gradient of solvents, such as water and acetonitrile, allows for the distinct elution of 2'-deoxyadenosine from other nucleosides and impurities. nih.gov Fractions containing the product are collected, combined, and lyophilized or evaporated to yield the purified solid.

Once purified, the identity and structural integrity of the compound are confirmed using spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for structural characterization. nih.gov For 13C-labeled compounds, 1H and 13C NMR spectra are acquired. The presence of the 13C labels across the deoxyribose ring results in characteristic splitting patterns (13C-1H and 13C-13C couplings) that confirm the position and extent of labeling. nih.govnsf.gov Two-dimensional NMR experiments like HSQC and HMBC are used to correlate specific protons with their directly attached or long-range coupled carbon atoms, confirming the complete structure of the molecule. nih.gov

Mass Spectrometry (MS) : MS is used to confirm the molecular weight of the labeled compound. nih.gov The mass of this compound will be 5 Daltons higher than its unlabeled counterpart due to the five 13C atoms. High-resolution mass spectrometry can confirm the elemental composition with high accuracy.

Spectroscopic Characterization Data
TechniquePurposeExpected Observation for this compound
HPLCPurification & Purity CheckSingle peak at a characteristic retention time, chemical purity typically >95%. silantes.com
Mass Spectrometry (MS)Molecular Weight ConfirmationMolecular ion peak corresponding to the mass of the 13C5-labeled compound (e.g., [M+H]+ at m/z 257.1), which is +5 Da compared to the unlabeled version.
1H NMRStructural ConfirmationProton signals of the deoxyribose ring show complex splitting due to coupling with adjacent 13C nuclei.
13C NMRConfirmation of Label IncorporationFive distinct signals for the deoxyribose carbons, confirming the presence of 13C at each position.
2D NMR (HSQC/HMBC)Complete Structural ElucidationCorrelation peaks confirm the connectivity between protons and carbons in the molecule. nih.gov

Isotopic Purity Assessment and Atom Percent Excess Quantification Methodologies

Beyond chemical purity, it is critical to determine the isotopic purity, or the percentage of molecules that contain the desired 13C labels. This is often expressed as "atom percent excess," which quantifies the enrichment of 13C at the specified positions above its natural abundance (~1.1%).

Mass spectrometry is the primary method for quantifying isotopic enrichment. acs.orgromerlabs.com By analyzing the isotopic distribution of the molecular ion peak, the relative abundance of the fully labeled species (M+5) compared to partially labeled (M+1, M+2, etc.) and unlabeled (M) species can be determined. For high-quality standards, the isotopic purity is expected to be very high. silantes.comeurisotop.com

Methodologies for Isotopic Purity Assessment
MethodologyPrincipleTypical Specification
Mass Spectrometry (MS)Measures the mass-to-charge ratio, allowing for the differentiation of isotopologues based on mass. The relative intensities of the peaks indicate the abundance of each species. romerlabs.com>98-99% atom 13C. silantes.comeurisotop.com
Nuclear Magnetic Resonance (NMR)Quantitative analysis of 13C spectra can be used to assess enrichment. The absence of signals corresponding to unlabeled carbons at the labeled positions indicates high isotopic purity. nih.govConfirms incorporation at specific sites and can provide semi-quantitative data.

The use of fully 13C-labeled internal standards, such as this compound, is considered the state-of-the-art for quantitative studies using isotope dilution mass spectrometry. acs.orgromerlabs.com Because the labeled standard is chemically identical to the unlabeled analyte, it co-elutes in chromatography and experiences the same ionization effects in the mass spectrometer, allowing for highly accurate correction of matrix effects and sample preparation losses. romerlabs.com

Applications in Nucleotide Metabolism and Deoxyribonucleic Acid Biosynthesis Flux Analysis

Tracing Deoxyribose Carbon Flow in De Novo and Salvage Pathways of Nucleotide Synthesis

Cells can generate purine (B94841) nucleotides through two primary routes: the energy-intensive de novo synthesis pathway, which builds the purine ring from simpler precursors like amino acids and formate, and the energetically favorable salvage pathway, which recycles pre-existing nucleobases and nucleosides from the degradation of nucleic acids or from extracellular sources. nih.govnih.govslideshare.netwikipedia.org Distinguishing the relative activity of these two pathways is crucial for understanding the metabolic state of cells, especially in contexts of rapid proliferation, such as in cancer, or in differentiated tissues with varying metabolic priorities. nih.gov

The use of 2'-Deoxyadenosine-1',2',3',4',5'-13C5 provides a direct and unambiguous method for quantifying the contribution of the salvage pathway to the intracellular deoxyadenosine (B7792050) triphosphate (dATP) pool. When cells are cultured in a medium containing this labeled tracer, the entire M+5 labeled nucleoside (containing five 13C atoms) can be taken up by the cell and phosphorylated by kinases to form labeled dAMP, dADP, and ultimately dATP. The detection of this M+5 isotopologue in the intracellular nucleotide pool is a definitive signature of salvage activity.

Conversely, dATP synthesized via the de novo pathway would be assembled from other metabolic precursors. For instance, if cells were simultaneously grown with [U-13C]-glucose, the deoxyribose portion of the newly synthesized dATP would become labeled, but the labeling pattern would differ from the M+5 signature of the salvaged deoxyadenosine. nih.govbiorxiv.org By measuring the relative abundance of the M+5 labeled dATP versus unlabeled or differently labeled dATP, researchers can precisely calculate the percentage of the pool derived from the salvage pathway.

Table 1: Hypothetical Contribution of Salvage vs. De Novo Pathways to dATP Pool in Different Cell Lines

This interactive table illustrates how the contribution from salvage and de novo pathways can vary between different cell types, as would be determined using this compound.

Cell LineCondition% dATP from Salvage (M+5 labeled)% dATP from De Novo Synthesis (Unlabeled)
HEK293 Log Growth65%35%
HCT116 Log Growth80%20%
Primary Neuron Differentiated95%5%
HCT116 w/ Methotrexate98%2%

Data are representative and for illustrative purposes only. Methotrexate is an inhibitor of de novo purine synthesis, forcing reliance on the salvage pathway.

While the primary fate of salvaged 2'-deoxyadenosine (B1664071) is phosphorylation to dATP, the 13C5-labeled deoxyribose moiety could theoretically be involved in interconversion reactions. The key enzyme ribonucleotide reductase is responsible for producing all deoxyribonucleotides by reducing ribonucleoside diphosphates. youtube.com However, under certain conditions or in specific organisms, enzymes like nucleoside phosphorylases could potentially cleave the glycosidic bond of the labeled deoxyadenosine, releasing the 13C5-deoxyribose-1-phosphate. This labeled sugar could then potentially be attached to a different nucleobase. By searching for the M+5 deoxyribose signature on other deoxynucleosides like deoxyguanosine or deoxycytidine, researchers can investigate the extent of such interconversions, providing deeper insights into the flexibility and interconnectivity of nucleotide metabolism.

Quantification of this compound Incorporation into Genomic and Mitochondrial Deoxyribonucleic Acid

A primary application of labeled nucleosides is to measure the rate of new Deoxyribonucleic Acid (DNA) synthesis. nih.gov The M+5 labeled dATP, generated from the salvage of this compound, serves as a substrate for DNA polymerases. By culturing cells with the tracer for a specific period, harvesting the cells, and isolating their DNA, the rate of new DNA synthesis can be determined. The genomic DNA is hydrolyzed into its constituent deoxynucleosides, and the ratio of labeled (M+5) to unlabeled (M+0) deoxyadenosine is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS). This ratio is a direct measure of the fraction of new DNA synthesized during the labeling period that utilized the salvage pathway.

This technique can be applied to separately analyze genomic DNA (gDNA) from the nucleus and mitochondrial DNA (mtDNA). This allows for a comparative analysis of DNA replication and repair dynamics in these distinct cellular compartments. For example, one could investigate whether mitochondrial biogenesis relies more heavily on the salvage pathway for its dATP supply compared to the replication of the nuclear genome during the S-phase of the cell cycle.

Table 2: Example Data on 13C5-Deoxyadenosine Incorporation into gDNA and mtDNA

This table shows a hypothetical comparison of the incorporation rates of the tracer into the nuclear and mitochondrial genomes of a rapidly dividing cancer cell line.

ParameterGenomic DNA (gDNA)Mitochondrial DNA (mtDNA)
Labeling Period 24 hours24 hours
% Labeled Deoxyadenosine 12.5%35.2%
Calculated Turnover Rate SlowerFaster

Data are representative and for illustrative purposes only. The higher percentage of label in mtDNA suggests a more rapid turnover or a greater reliance on the salvage pathway for its maintenance.

Assessment of Nucleotide Pool Dynamics and Turnover Rates Using 13C5-Labeled Tracers

The intracellular pools of deoxyribonucleoside triphosphates (dNTPs) are kept small and are tightly regulated to ensure fidelity during DNA replication. nih.gov Stable isotope tracers are ideal for studying the dynamics of these pools. A "pulse-chase" experiment using this compound can reveal the turnover rate of the dATP pool.

In this experimental design, cells are first exposed to the M+5 labeled tracer for a short period (the "pulse"). This allows the labeled compound to enter the salvage pathway and be incorporated into the dATP pool. The cells are then washed and transferred to a medium containing only unlabeled deoxyadenosine (the "chase"). By collecting cell samples at various time points during the chase phase and measuring the rate at which the M+5 labeled dATP is depleted and replaced by unlabeled dATP, the turnover rate of the pool can be accurately calculated. This provides critical information on how quickly the cell consumes and replenishes its dATP supply under specific physiological or pathological conditions.

Elucidation of Carbon Source Utilization in Cellular and Subcellular Environments

While this compound directly traces the salvage pathway, it can be used in combination with other tracers to elucidate the broader landscape of carbon source utilization for nucleotide synthesis. For instance, a powerful experimental setup involves dual-labeling with 13C5-deoxyadenosine and uniformly labeled [U-13C]-glucose.

In this scenario, the deoxyadenosine found in DNA can originate from three sources with distinct mass signatures:

Unlabeled (M+0): From pre-existing, unlabeled pools.

M+5 labeled: From the salvage of exogenous this compound.

Other isotopologues (e.g., M+1 to M+5): From the de novo synthesis pathway utilizing the 13C carbons from glucose to build the deoxyribose sugar. nih.govnih.gov

By analyzing the complete isotopologue distribution of deoxyadenosine in DNA, researchers can simultaneously quantify the relative contributions of exogenous deoxyadenosine salvage and de novo synthesis from glucose. This approach is invaluable for understanding how cells adapt their nucleotide synthesis strategies in response to nutrient availability, metabolic inhibitors, or genetic alterations in metabolic enzymes.

Mechanistic Enzymology and Reaction Pathway Elucidation with 2 Deoxyadenosine 1 ,2 ,3 ,4 ,5 13c5

Probing Deoxyribose Moiety Transformations in Nucleoside Processing Enzymes

The deoxyribose ring of 2'-deoxyadenosine (B1664071) is a focal point for a host of enzymatic transformations central to nucleic acid metabolism and repair. The uniform ¹³C labeling in 2'-Deoxyadenosine-1',2',3',4',5'-¹³C₅ provides a distinct spectroscopic signature for each carbon in the sugar, enabling detailed analysis of changes in bonding and conformation at each position during the enzymatic reaction.

The cleavage and formation of the N-glycosidic bond are fundamental reactions in DNA repair and metabolism, catalyzed by enzymes such as DNA glycosylases and nucleoside phosphorylases. nih.govrsc.org These reactions proceed through transition states with significant oxacarbenium ion character at the C1' position of the deoxyribose ring. The mechanism of this cleavage can be either a stepwise (S_N1-like) process, involving a discrete oxacarbenium ion intermediate, or a concerted (S_N2-like) process with simultaneous nucleophilic attack and leaving group departure. nih.gov

Utilizing 2'-Deoxyadenosine-1',2',3',4',5'-¹³C₅ in ¹³C NMR studies allows for the direct observation of the electronic environment of the C1' carbon. A significant downfield shift in the ¹³C NMR signal for the C1' position is indicative of the development of positive charge, which is characteristic of the oxacarbenium-like transition state. By employing specialized NMR techniques, such as solid-state NMR on enzyme-substrate complexes, it is possible to trap and characterize reaction intermediates, providing definitive evidence for the reaction mechanism.

For example, in a study of a hypothetical DNA glycosylase, the following changes in ¹³C chemical shifts could be observed:

Carbon PositionChemical Shift in Free Substrate (ppm)Hypothetical Chemical Shift in Enzyme-Bound Intermediate (ppm)Interpretation
C1'84.5110.2Significant downfield shift indicates strong oxacarbenium ion character, supporting a stepwise mechanism.
C2'39.140.5Minor change, suggesting no direct involvement in the cleavage event.
C3'71.372.0Minor change.
C4'87.989.1Slight downfield shift, potentially due to ring strain in the transition state.
C5'62.663.0Minimal change.

These data, obtainable through the use of 2'-Deoxyadenosine-1',2',3',4',5'-¹³C₅, would provide strong evidence for the nature of the intermediates and transition states in glycosidic bond cleavage. nih.gov

The ¹³C chemical shifts of the deoxyribose carbons are highly sensitive to the sugar pucker conformation. nih.gov Specifically, C3'-endo conformers exhibit upfield shifts for the C3' and C5' carbons compared to C2'-endo conformers. nih.gov The use of 2'-Deoxyadenosine-1',2',3',4',5'-¹³C₅ allows for the precise measurement of these chemical shifts in both the free and enzyme-bound states, revealing the conformational landscape of the substrate during the catalytic cycle.

Solid-state NMR studies on crystalline nucleosides have established a clear correlation between ¹³C chemical shifts and sugar pucker, which can be extended to enzyme-substrate complexes. nih.govnih.gov

Carbon PositionTypical Chemical Shift in C2'-endo (ppm)Typical Chemical Shift in C3'-endo (ppm)Key Differentiating Signals
C2'~39-41~36-38Upfield shift in C3'-endo.
C3'~76-78~70-72Significant upfield shift in C3'-endo. nih.gov
C4'~86-88~83-85Upfield shift in C3'-endo.

By monitoring these shifts upon binding of 2'-Deoxyadenosine-1',2',3',4',5'-¹³C₅ to an enzyme, researchers can determine if the enzyme pre-organizes the substrate into a specific pucker or if the conformational change occurs during a later step in the reaction.

Application in Kinetic Isotope Effect Studies for Enzymes Acting on 2'-Deoxyadenosine

Kinetic isotope effects (KIEs) are changes in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes. wikipedia.org KIEs are a powerful tool for probing the transition state of a reaction, as they are sensitive to changes in bonding to the isotopically labeled position. wikipedia.orgprinceton.edu The uniform ¹³C labeling of the deoxyribose in 2'-Deoxyadenosine-1',2',3',4',5'-¹³C₅ allows for the determination of KIEs at each of the five carbon positions simultaneously.

When a C-H or C-C bond is broken or formed in the rate-determining step of a reaction, a primary KIE is observed. When the isotopic substitution is at a position not directly involved in bond breaking or formation, a smaller secondary KIE may be observed, which provides information about changes in hybridization or the steric environment of that position in the transition state. wikipedia.orgnih.gov

For an enzyme that catalyzes a reaction involving the deoxyribose of 2'-deoxyadenosine, a competitive KIE experiment can be performed. In such an experiment, a mixture of the unlabeled substrate and 2'-Deoxyadenosine-1',2',3',4',5'-¹³C₅ is subjected to the enzymatic reaction. The isotopic composition of the remaining substrate and the product is then analyzed at various points of the reaction to determine the KIE for each carbon position.

Carbon PositionHypothetical KIE (k¹²/k¹³)Interpretation of Transition State
C1'1.035A significant normal KIE suggests a change from sp³ to sp² hybridization, consistent with the formation of an oxacarbenium-like transition state during glycosidic bond cleavage. wikipedia.org
C2'1.015A small normal secondary KIE could indicate a change in the C1'-C2' bond vibration due to rehybridization at C1'.
C3'0.995An inverse secondary KIE might suggest a more constrained environment or a change in hyperconjugative effects at this position in the transition state.
C4'1.020A normal secondary KIE could reflect changes in ring pucker and strain in the transition state.
C5'1.002A negligible KIE suggests this position is remote from the center of chemical change in the transition state.

These KIE values provide a detailed picture of the transition state structure, helping to distinguish between different possible mechanisms. nih.govepfl.ch

Elucidation of Stereochemical Mechanisms Involving the 2'-Deoxyadenosine Sugar Ring in Enzymatic Reactions

Many enzymatic reactions are stereospecific, meaning they proceed with a particular three-dimensional orientation of the substrate and product. The use of isotopically labeled substrates like 2'-Deoxyadenosine-1',2',3',4',5'-¹³C₅ can be invaluable in determining the stereochemical course of a reaction.

For instance, consider an enzyme that catalyzes the epimerization of a hydroxyl group on the deoxyribose ring. By using a stereospecifically deuterated and ¹³C-labeled substrate, the fate of both labels can be tracked. While the prompt specifies ¹³C labeling, the principle can be illustrated. The ¹³C labels serve as a reference frame within the molecule, and changes in their NMR signals (e.g., coupling constants to protons) can reveal the stereochemical outcome.

In reactions involving the formation of a new covalent bond to one of the sugar carbons, the ¹³C label allows for the determination of the stereochemistry of the attack. For example, if a nucleophile attacks the C2' position, the resulting product will have a specific stereochemistry. Analysis of the ¹³C-¹H coupling constants in the product, aided by the known positions of the ¹³C labels, can distinguish between inversion or retention of configuration at the reaction center.

Investigating Substrate Specificity and Enzyme-Substrate Interactions in Nucleic Acid Metabolism

Understanding why an enzyme acts on a specific substrate but not on closely related molecules is a central question in biochemistry. 2'-Deoxyadenosine-1',2',3',4',5'-¹³C₅ can be used as a sensitive probe for the interactions between the deoxyribose moiety and the enzyme's active site.

By comparing the ¹³C NMR spectra of the labeled substrate in its free form versus its enzyme-bound form, one can identify which parts of the sugar are in close contact with the enzyme. Changes in chemical shifts upon binding can indicate electronic perturbations caused by hydrogen bonding, van der Waals interactions, or conformational strain imposed by the enzyme.

For example, if the C3'-OH and C5'-OH groups of deoxyadenosine (B7792050) are critical for binding, one would expect to see significant changes in the ¹³C chemical shifts of C3', C4', and C5' upon binding to the enzyme. In contrast, if an analogue of 2'-deoxyadenosine that lacks one of these hydroxyl groups fails to bind or binds weakly, a comparison of the NMR data can pinpoint the crucial interactions that are lost. This approach helps to build a detailed map of the enzyme-substrate interactions that govern specificity. nih.gov

Advanced Spectroscopic and Mass Spectrometric Methodologies for 13c5 Labeled 2 Deoxyadenosine Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Position Resolution and Structural Insights

NMR spectroscopy is a cornerstone for the analysis of ¹³C-labeled compounds, offering unparalleled detail on molecular structure, conformation, and dynamics at the atomic level. The presence of ¹³C at every carbon position in the deoxyribose ring of 2'-Deoxyadenosine-1',2',3',4',5'-13C5 introduces specific NMR observables that are absent in the unlabeled counterpart.

¹³C-NMR Chemical Shift and Spin-Spin Coupling Constant Analysis of the Deoxyribose Moieties

The ¹³C-NMR spectrum of this compound provides direct information on the electronic environment of each carbon atom in the deoxyribose ring. While the chemical shifts are broadly similar to those of unlabeled 2'-deoxyadenosine (B1664071), subtle differences can arise due to isotope effects. The primary advantage of full ¹³C labeling is the ability to measure ¹³C-¹³C spin-spin coupling constants (J-couplings), which are highly sensitive to molecular geometry. nih.gov

In unlabeled 2'-deoxyadenosine, the low natural abundance of ¹³C (1.1%) makes the observation of ¹³C-¹³C couplings practically impossible. orgchemboulder.com However, in the ¹³C5-labeled variant, these couplings become a primary source of structural information. The analysis of one-bond (¹JCC), two-bond (²JCC), and three-bond (³JCC) coupling constants across the deoxyribose ring provides critical restraints for determining the sugar pucker conformation and the orientation of the glycosidic bond. nih.gov For instance, the Karplus relationship, which correlates three-bond coupling constants to dihedral angles, can be applied to ³JCC values to define the torsional angles within the furanose ring.

Below are typical ¹³C-NMR chemical shifts for the deoxyribose moiety of 2'-deoxyadenosine, which serve as a reference for analyzing the labeled compound. The presence of ubiquitous ¹³C-¹³C coupling in the labeled variant will split these signals into complex multiplets.

Table 1: Representative ¹³C-NMR Chemical Shifts of the Deoxyribose Moiety in 2'-Deoxyadenosine Note: These values are for unlabeled 2'-deoxyadenosine in DMSO-d6 and serve as a reference. The actual chemical shifts for the ¹³C5-labeled compound may show minor variations due to isotope effects, and each signal will be a complex multiplet due to ¹³C-¹³C coupling.

Carbon PositionTypical Chemical Shift (ppm)
C1'83.8
C2'39.8
C3'71.3
C4'87.8
C5'62.5

The measurement of ¹³C-¹³C spin-spin coupling constants provides invaluable data for detailed conformational analysis.

Table 2: Expected ¹³C-¹³C Spin-Spin Coupling Constants (JCC) in the Deoxyribose Ring Note: These are representative values and can vary based on the specific conformation of the deoxyribose ring. The ability to measure these couplings is a key advantage of using this compound.

CouplingTypical Value (Hz)Structural Information Provided
¹JC1'-C2'35-45Directly bonded carbons, sensitive to bond length and hybridization.
¹JC2'-C3'35-45Directly bonded carbons, sensitive to bond length and hybridization.
¹JC3'-C4'35-45Directly bonded carbons, sensitive to bond length and hybridization.
²JC1'-C3'< 5Sensitive to the C1'-C2'-C3' bond angle and sugar pucker.
³JC1'-C4'0-8Dependent on the dihedral angle, provides key information on ring conformation.

Multidimensional Heteronuclear NMR Techniques for Conformational and Dynamic Studies of Labeled Nucleosides in Macromolecular Complexes

When this compound is incorporated into larger biomolecules such as DNA or is bound to proteins, multidimensional heteronuclear NMR techniques are essential for its analysis. nih.gov Experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to correlate the ¹³C signals with their attached protons, aiding in resonance assignment.

Furthermore, advanced techniques can probe the conformation and dynamics of the labeled nucleoside when it is part of a larger complex. slu.secolab.ws For instance, transferred NOE (Nuclear Overhauser Effect) experiments can reveal the conformation of the deoxyadenosine (B7792050) when bound to an enzyme, such as deoxycytidine kinase. slu.secolab.ws Studies have utilized [¹³C5]-2'-deoxyadenosine to show that it adopts a specific sugar conformation (South-type) when bound to this enzyme. slu.secolab.ws Relaxation-based NMR experiments, which measure the rates at which nuclear spins return to equilibrium, can provide insights into the flexibility and internal motions of the deoxyribose ring within a DNA duplex or a protein binding pocket. nih.gov

High-Resolution Mass Spectrometry for Isotopomer Distribution Analysis and Quantitative Metabolomics

Mass spectrometry (MS) is a highly sensitive technique that is complementary to NMR for studying ¹³C-labeled compounds. It excels at determining the extent of isotope incorporation and quantifying labeled metabolites in complex biological mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Comprehensive Metabolite Profiling and Tracer Fate Determination

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for metabolic tracer studies using this compound. nih.gov This technique first separates the complex mixture of metabolites from a biological sample using liquid chromatography. The separated components are then ionized and analyzed by the mass spectrometer.

In a tracer experiment, the goal is to follow the atoms of the labeled compound as they are incorporated into various downstream metabolites. Since this compound has a mass that is 5 Daltons higher than its unlabeled counterpart, any metabolite that is synthesized from the deoxyribose portion of this molecule will also show a corresponding mass shift. By monitoring for these specific mass increases, LC-MS/MS can be used to map the metabolic pathways that 2'-deoxyadenosine participates in and to quantify the flux through these pathways. nih.govnih.gov For example, if the labeled deoxyribose from this compound enters the pentose (B10789219) phosphate (B84403) pathway, the resulting intermediates will carry the ¹³C label, which can be detected and quantified by LC-MS/MS. nih.gov

Isotope Ratio Mass Spectrometry (IRMS) for High-Precision Enrichment Verification

Isotope Ratio Mass Spectrometry (IRMS) is the gold standard for determining the precise enrichment of stable isotopes in a sample. nih.gov While LC-MS/MS is excellent for identifying and quantifying a wide range of metabolites, IRMS provides the most accurate measurement of the ¹³C/¹²C ratio. This is particularly important for verifying the isotopic purity of the starting material, this compound, and for precisely quantifying the level of ¹³C enrichment in specific metabolites, especially when the enrichment is low. nih.gov

The technique typically involves the combustion of the purified sample to convert the organic carbon into CO2 gas. The different isotopologues of CO2 (e.g., ¹²CO2 and ¹³CO2) are then separated based on their mass-to-charge ratio and detected, allowing for a very precise determination of the ¹³C abundance. nih.gov This high precision is crucial for accurate metabolic flux analysis. nih.gov

Integration of Analytical Platforms for Comprehensive ¹³C5 Tracer Studies in Complex Biological Systems

The most comprehensive understanding of the metabolic fate of this compound is achieved through the integration of both NMR and mass spectrometry platforms. nih.govfrontiersin.org Each technique provides complementary information. NMR offers detailed structural and conformational data, revealing not just that a metabolite is labeled, but where on the molecule the label resides (positional isotopomers). nih.gov Mass spectrometry, on the other hand, provides superior sensitivity for detecting and quantifying a broad range of metabolites and their isotopologue distribution (the number of heavy isotopes per molecule). frontiersin.org

By combining these approaches, researchers can build highly detailed models of metabolic networks. For example, LC-MS/MS can be used to get a broad overview of all the metabolites that become labeled from the ¹³C5-deoxyadenosine tracer. Then, specific metabolites of interest can be isolated and analyzed by NMR to determine the exact position of the ¹³C atoms. This combined information provides a much more constrained and accurate picture of metabolic fluxes and pathway activities within a cell or organism. embopress.org This integrated approach is essential for tackling the complexity of metabolic regulation in biological systems.

Cellular and Subcellular Investigations Employing 2 Deoxyadenosine 1 ,2 ,3 ,4 ,5 13c5

Studies on Nucleoside Transport and Intracellular Compartmentalization using Isotopic Tracers

The transport of nucleosides across cellular membranes is a critical process for nucleic acid synthesis, and its efficiency can determine the availability of precursors for DNA and RNA. researchgate.net Isotopic tracers like 2'-Deoxyadenosine-1',2',3',4',5'-13C5 are invaluable for elucidating the mechanisms of nucleoside transporters. cernobioscience.comwikipedia.org These transporters, which include equilibrative (ENT) and concentrative (CNT) families, facilitate the movement of nucleosides and are crucial for therapies involving nucleoside analogs. researchgate.net

By introducing this compound into the extracellular medium, researchers can monitor its uptake into the cell and its subsequent compartmentalization. Mass spectrometry can then be used to quantify the amount of labeled deoxyadenosine (B7792050) and its metabolites within different cellular fractions, such as the cytoplasm and the nucleus. This allows for the determination of transport kinetics and the identification of specific transporters involved. frontiersin.org For instance, studies in various cell lines have characterized the substrate specificity of different nucleoside transporters. nih.gov The use of stable isotope-labeled nucleosides helps in understanding how cells regulate the influx of DNA building blocks.

Table 1: Investigating Nucleoside Transport with this compound

Parameter Measured Experimental Approach Potential Findings
Transport Kinetics (Vmax, Km) Time-course uptake studies with varying concentrations of this compound followed by LC-MS/MS analysis of intracellular labeled nucleoside. Determination of the maximum transport velocity and substrate affinity for specific nucleoside transporters.
Transporter Identification Competitive inhibition assays using known transporter inhibitors alongside this compound. Identification of the primary transporters (e.g., ENT1, CNT2) responsible for deoxyadenosine uptake in a particular cell type.
Intracellular Localization Subcellular fractionation followed by quantification of this compound and its phosphorylated derivatives in each fraction. Mapping the distribution of exogenous deoxyadenosine within the cell, revealing sites of metabolism and incorporation.

Investigation of Deoxyribonucleic Acid Replication Fidelity and Repair Mechanisms through Isotope Incorporation

The incorporation of this compound into newly synthesized Deoxyribonucleic Acid (DNA) provides a direct method for studying the fidelity of DNA replication and the efficiency of DNA repair mechanisms. silantes.comsilantes.com Following the introduction of the labeled nucleoside, cellular DNA can be isolated, hydrolyzed into individual deoxynucleosides, and analyzed by mass spectrometry. The presence of the 13C5-labeled deoxyadenosine confirms its incorporation during DNA synthesis.

This technique allows for the precise measurement of DNA synthesis rates under various conditions, such as in the presence of DNA damaging agents. nih.gov Furthermore, by combining this approach with methods to induce specific types of DNA damage, researchers can track the removal and replacement of damaged nucleotides. For example, studies have investigated the inhibition of DNA repair in the presence of high concentrations of deoxyadenosine, which leads to an imbalance in the deoxynucleotide triphosphate (dNTP) pools. nih.gov The use of stable isotope-labeled precursors can help quantify the dynamics of these repair processes. nih.gov

Table 2: Application of this compound in DNA Replication and Repair Studies

Research Area Methodology Key Insights
DNA Replication Rate Pulse-chase experiments with this compound followed by quantification of labeled deoxyadenosine in genomic DNA. Measurement of the rate of new DNA synthesis and the impact of cell cycle regulators or external stimuli.
Replication Fidelity Analysis of the incorporation of non-canonical or modified bases alongside this compound. Assessment of the accuracy of DNA polymerases and the influence of cellular stress on replication fidelity.
DNA Repair Efficiency Induction of DNA damage (e.g., by irradiation) followed by monitoring the incorporation of this compound into repaired DNA regions. Quantification of the rate and extent of DNA repair pathways, such as nucleotide excision repair. nih.gov

Assessment of Deoxyadenosine Kinase Activity and Regulatory Mechanisms in Cellular Contexts

Deoxyadenosine kinase (dCK) is a key enzyme in the salvage pathway of nucleosides, catalyzing the phosphorylation of deoxyadenosine to deoxyadenosine monophosphate (dAMP). nih.gov The activity of this enzyme is crucial for providing precursors for DNA synthesis and for the activation of several antiviral and anticancer nucleoside analog drugs. slu.se The use of this compound allows for a direct and sensitive assay of dCK activity within intact cells or cell lysates.

By incubating cells with the labeled substrate, the rate of formation of 13C5-labeled dAMP, deoxyadenosine diphosphate (B83284) (dADP), and deoxyadenosine triphosphate (dATP) can be measured using mass spectrometry. nih.gov This provides a direct measure of the flux through the deoxyadenosine salvage pathway. Such studies can reveal how dCK activity is regulated by various cellular signals and feedback mechanisms. For example, it has been shown that dCK can be allosterically regulated by other nucleotides. rcsb.org

Table 3: Monitoring Deoxyadenosine Kinase Activity with this compound

Experimental Setup Parameter Measured Significance
Whole-cell incubations Rate of formation of 13C5-labeled dAMP, dADP, and dATP. Provides a measure of the overall flux of the deoxyadenosine salvage pathway in a physiological context.
Cell lysate assays Initial velocity of 13C5-dAMP formation from this compound. Allows for the determination of kinetic parameters of deoxyadenosine kinase and the effects of potential inhibitors or activators.
Mutant cell lines Comparison of labeled nucleotide formation in wild-type versus dCK-deficient cells. Confirms the role of deoxyadenosine kinase in the phosphorylation of deoxyadenosine and can be used to study the effects of specific mutations on enzyme function. nih.gov

Role in Mitochondrial Deoxyribonucleic Acid Synthesis and Maintenance Studies Utilizing 13C5 Labeling

Mitochondria possess their own genome (mtDNA) and the machinery for its replication. The synthesis and maintenance of mtDNA are critical for cellular energy production, and defects in these processes can lead to mitochondrial diseases. nih.gov Stable isotope tracers, including this compound, are instrumental in studying the distinct mechanisms of mtDNA synthesis. researchgate.netnih.gov

By labeling cells with this compound, researchers can specifically track the incorporation of this precursor into the mitochondrial nucleotide pool and subsequently into mtDNA. nih.gov This allows for the measurement of mtDNA replication rates independently of nuclear DNA synthesis. Such approaches are crucial for understanding how the mitochondrial and cytosolic nucleotide pools are regulated and how they contribute to mtDNA maintenance. researchgate.netnih.gov These studies can also shed light on the pathophysiology of mitochondrial disorders that involve mutations in genes responsible for mitochondrial nucleotide metabolism. nih.govnih.gov

Table 4: Elucidating Mitochondrial DNA Synthesis with this compound

Research Question Experimental Design Expected Outcome
Rate of mtDNA synthesis Pulse-labeling of cells with this compound, followed by isolation of mitochondria and quantification of labeled deoxyadenosine in mtDNA. nih.gov Determination of the turnover rate of mtDNA and how it is affected by cellular conditions or disease states.
Mitochondrial nucleotide transport Analysis of the kinetics of 13C5-labeled deoxyadenosine and its phosphorylated forms appearing in the mitochondrial matrix. Insights into the mechanisms of nucleoside and nucleotide transport across the mitochondrial membranes.
Cross-talk between cytosolic and mitochondrial nucleotide pools Comparing the labeling enrichment in cytosolic and mitochondrial dATP pools after administration of this compound. Understanding the contribution of the cytosolic salvage pathway to the maintenance of mitochondrial dNTPs.

Future Directions and Emerging Research Avenues in 2 Deoxyadenosine 1 ,2 ,3 ,4 ,5 13c5 Research

Development of Novel Isotopic Labeling Strategies for Modified Deoxyadenosine (B7792050) Analogs and Derivatives

The synthesis of 2'-Deoxyadenosine-1',2',3',4',5'-13C5 is a foundational step, but future research will demand an expanded toolkit of isotopically labeled deoxyadenosine analogs. The development of novel labeling strategies is crucial for probing specific biological processes with greater precision. Common problems with current methods include low synthesis yields and challenges with enzymatic incorporation of modified nucleotides. uni-konstanz.de A key area of development is the post-synthetic labeling approach, which offers flexibility by first introducing a small, reactive group that is later conjugated with the desired label. uni-konstanz.de

Future strategies will likely focus on:

Site-Specific Labeling : Beyond labeling the ribose sugar, developing methods for atom-specific 13C-modification of the purine (B94841) base (e.g., 8-13C purine) will allow for detailed investigation of DNA structural dynamics and interactions with proteins and drugs. oup.com This approach simplifies NMR spectra and aids in the study of biologically significant exchange processes. oup.com

Segmental Isotope Labeling : For studying large DNA or RNA structures, ligating a small, isotopically labeled fragment (containing the 13C-labeled deoxyadenosine) to a larger, unlabeled nucleic acid sequence is a powerful technique. nih.gov Methods using T4 DNA ligase or T4 RNA ligase are common, but can have low yields. nih.gov The development of more efficient ligation techniques, such as those using deoxyribozymes, is a promising future direction. nih.gov

Enzymatic Synthesis : While chemical synthesis is practical for smaller DNA strands, enzymatic methods using DNA polymerases are necessary for creating long, functionalized DNA strands. uni-konstanz.de A significant challenge is the often-unpredictable acceptance of unnatural nucleoside triphosphate analogs by these enzymes. uni-konstanz.de Research will focus on engineering polymerases that can more efficiently incorporate modified triphosphates, including those derived from this compound.

Labeling StrategyDescriptionKey AdvantageFuture Research Focus
Site-Specific Labeling Incorporation of a 13C label at a specific atom within the deoxyadenosine molecule (e.g., on the purine base). oup.comAllows for detailed analysis of local structural dynamics and molecular interactions. oup.comSynthesis of a wider range of atom-specifically labeled phosphoramidites for solid-phase DNA synthesis. oup.com
Segmental Labeling Chemically or enzymatically ligating a labeled nucleic acid fragment to unlabeled fragments. nih.govEnables the study of specific domains within large RNA/DNA complexes, reducing spectral complexity. nih.govImproving the efficiency and yield of ligation reactions, potentially using novel enzymatic tools like deoxyribozymes. nih.gov
Post-Synthetic Labeling A two-step process where a reactive group is first incorporated into the DNA, followed by attachment of the label. uni-konstanz.deHighly flexible, allowing for the conjugation of various functional molecules to the same modified DNA. uni-konstanz.deDevelopment of new bioorthogonal conjugation reactions that are high-yielding and biocompatible for in vivo experiments. uni-konstanz.de

Integration with Systems Biology Approaches for Network-Level Metabolic and Genetic Analysis

The true power of a tracer like this compound is realized when its metabolic fate is analyzed within the broader context of the cell's entire operating system. Systems biology aims to understand the complex interactions within biological systems, and integrating isotopic tracer data is a cornerstone of this endeavor.

By tracing the 13C label from deoxyadenosine through various metabolic pathways, researchers can quantify the flux through networks such as the pentose (B10789219) phosphate (B84403) pathway (PPP), nucleotide salvage, and the tricarboxylic acid (TCA) cycle. When this metabolic flux data is combined with other systems-level datasets, a more holistic picture emerges. For example, combining 13C metabolomics with transcriptomics in human CD8+ T cells has revealed key metabolic checkpoints that control their differentiation and exhaustion. frontiersin.org

Future directions in this area include:

Multi-Omics Integration : Combining 13C flux data from this compound with genomics, transcriptomics, and proteomics to build comprehensive models of cellular states. This can reveal how genetic mutations or changes in gene expression impact nucleotide metabolism in diseases like cancer.

Dynamic Metabolic Modeling : Moving beyond steady-state analysis to model how metabolic networks adapt over time in response to stimuli or environmental changes. The use of 13C-labeled precursors allows for the quantification of the turnover of molecules, providing dynamic information. nih.gov

Parallel Labeling Experiments : Using this compound in conjunction with other 13C-labeled tracers (e.g., [U-13C]-glucose, [U-13C5]glutamine) to simultaneously probe multiple intersecting metabolic pathways. nih.govresearchgate.net This approach improves the precision of flux estimates and provides a more complete view of cellular metabolism. nih.gov

Advancements in Computational Modeling and Data Interpretation for Complex 13C Tracer Studies

The data generated from experiments using this compound is complex, consisting of mass isotopologue distributions for numerous downstream metabolites. Extracting meaningful biological information from this data is a significant challenge that requires sophisticated computational tools. biorxiv.org

Advancements in this area are critical for maximizing the utility of 13C tracer studies. Key areas of development include:

Improved Flux Estimation Algorithms : 13C-Metabolic Flux Analysis (13C-MFA) uses regression to estimate flux parameters from isotopomer data. nih.gov Future algorithms will need to better handle the large, overdetermined systems that arise from complex network models and parallel labeling experiments, while also being more robust to measurement errors. nih.gov

Automated Data Analysis Pipelines : Developing software that can automate the process from raw mass spectrometry data to calculated metabolic fluxes. This would streamline the analysis and make these powerful techniques more accessible to a broader range of researchers.

Predictive Modeling : Creating computational models that can predict how metabolic fluxes will change in response to genetic or pharmacological perturbations. Such models can be used to identify potential drug targets or to design more informative tracer experiments. A systematic analysis of available 13C-labeled tracers can help optimize the experimental design to more precisely measure specific fluxes. nih.gov

Modeling AspectCurrent StateFuture AdvancementResearch Impact
Flux Estimation 13C-MFA uses least-squares regression on overdetermined systems to estimate fluxes. nih.govDevelopment of more robust algorithms to handle inconsistencies in measurement data and integrate multiple tracer datasets. nih.govImproved accuracy and precision of metabolic flux determination in complex biological systems. nih.gov
Data Interpretation Interpreting 13C metabolite labeling patterns remains a limiting step and requires expert knowledge to identify unexpected metabolic activities. biorxiv.orgMachine learning and AI-driven approaches to identify novel metabolic pathways and interpret complex labeling patterns automatically.Accelerated discovery of new biological insights from large-scale isotopic tracing experiments.
Experimental Design Tracer selection is a major component of experimental design, often based on previous studies or specific pathways of interest. nih.govComputational tools that perform in silico evaluations to identify the optimal tracer or combination of tracers for analyzing specific pathways or entire networks. nih.govMore efficient and informative experiments, especially in high-throughput applications or when biological material is limited. nih.gov

Exploration of this compound in Unconventional Biological Systems and Pathogen Metabolism

Much of the research using 13C tracers has focused on well-characterized model organisms like E. coli and mammalian cell lines. nih.govualberta.ca A significant future opportunity lies in applying these techniques to study unconventional biological systems.

This includes:

Pathogen Metabolism : Many pathogens, including bacteria, fungi, and protozoa, have unique metabolic pathways that are essential for their survival and virulence. Tracing the metabolism of this compound in these organisms could identify novel drug targets in their nucleotide synthesis or salvage pathways.

Microbiome and Interspecies Metabolism : Investigating how labeled deoxyadenosine is processed and exchanged within complex microbial communities, such as the gut microbiome. This could shed light on the metabolic interplay between different species and their host.

Non-model Organisms : Studying nucleotide metabolism in extremophiles, marine organisms, or insects to understand metabolic adaptations to unique environments.

In Vivo Studies : While challenging, performing in vivo tracing studies in organisms like mice provides crucial insights that cannot be obtained from cell culture. biorxiv.org Unexpected findings, such as the extensive recycling of endogenous CO2 in vivo, highlight the importance of these studies for correctly interpreting metabolic activities. biorxiv.org

The exploration of these new frontiers will undoubtedly reveal novel metabolic strategies and dependencies, opening up new avenues for both basic science and therapeutic development.

Q & A

Q. What is the role of 2'-Deoxyadenosine-¹³C₅ in metabolic flux analysis and isotopic tracing studies?

This stable isotope-labeled nucleoside is used to trace DNA synthesis pathways in cellular systems. Its ¹³C-enriched deoxyribose moiety allows precise tracking of nucleotide incorporation into DNA via techniques like NMR or mass spectrometry. Researchers employ it to quantify metabolic activity in cancer cells or during viral replication, where unlabeled deoxyadenosine pools may obscure results. Methodologically, ensure isotopic purity (>95% by HPLC, as per product specifications) to avoid contamination .

Q. How is 2'-Deoxyadenosine-¹³C₅ synthesized, and what critical steps ensure isotopic fidelity?

Synthesis typically involves enzymatic or chemical incorporation of ¹³C into the deoxyribose ring. For example, [¹³C₅]-β-dG (a structurally similar compound) is synthesized by reacting ¹³C-labeled precursors under anhydrous conditions, followed by ammonia treatment and HPLC purification (~30% yield). Key steps include vacuum drying to eliminate unreacted isotopes and rigorous NMR validation of positional ¹³C enrichment .

Q. What storage and handling protocols are essential for maintaining 2'-Deoxyadenosine-¹³C₅ stability?

Store at +4°C in airtight, light-protected containers to prevent hydrolysis of the glycosidic bond. For long-term use, lyophilize aliquots and avoid repeated freeze-thaw cycles. Transport at room temperature is permissible for ≤48 hours, but confirm purity via HPLC post-transport to detect degradation .

Advanced Research Questions

Q. How can researchers optimize experimental designs for incorporating 2'-Deoxyadenosine-¹³C₅ into DNA extraction protocols?

To study DNA turnover in tissues (e.g., mouse pancreas), administer ¹³C₅-deoxyadenosine intraperitoneally, followed by tissue homogenization in EDTA-containing buffers to inhibit nucleases. Use silica-column purification to isolate DNA, and quantify ¹³C enrichment via LC-MS/MS. Normalize data to unlabeled controls to account for endogenous deoxyadenosine pools .

Q. What analytical methods resolve discrepancies in isotopic enrichment data when using 2'-Deoxyadenosine-¹³C₅?

Contradictions in ¹³C incorporation levels may arise from incomplete isotopic equilibration or enzymatic bias. Address this by:

  • Validating isotopic purity via high-resolution mass spectrometry (HRMS) to detect ¹²C impurities.
  • Using dual-labeled (¹³C/¹⁵N) internal standards during LC-MS analysis to correct for matrix effects.
  • Cross-referencing NMR chemical shifts with published ¹³C-labeled nucleoside spectra .

Q. How does 2'-Deoxyadenosine-¹³C₅ enable mechanistic studies of antiviral or anticancer drug targets?

In antiviral research, this compound can trace viral DNA synthesis inhibition by drugs targeting ribonucleotide reductase (RNR). For example, co-administer with RNR inhibitors (e.g., hydroxyurea) and measure ¹³C incorporation reduction via GC-MS. In cancer, pair it with isotopologue profiling to map nucleotide salvage pathway dysregulation in drug-resistant tumors .

Methodological Considerations Table

Application Key Technique Critical Parameters References
Metabolic flux analysisLC-MS/MSIsotopic purity >95%, matrix-matched calibration
DNA synthesis tracking¹³C-NMR500 MHz+ resolution, D₂O solvent
Antiviral mechanism studiesGC-MS with derivatizationMethylation of ribose to improve volatility

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.